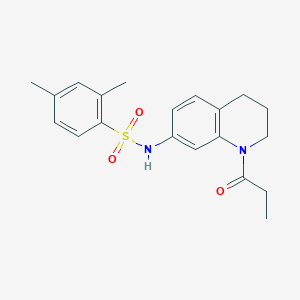
2,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.15076381 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- Flavonoids , a class of organic molecules, share some structural similarities with our compound. They often interact with various cellular targets, including enzymes, receptors, and signaling pathways . While not identical, understanding flavonoid mechanisms may provide context.
- Flavonoids can modulate cellular processes by:
- Without specific data, we can’t pinpoint exact pathways for our compound. However, flavonoids often impact:
- In general, ADME stands for:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Biological Activity
2,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and anti-inflammatory properties. The unique structural features of this compound include a sulfonamide group attached to a benzene ring and a propanoyl group linked to a tetrahydroquinoline moiety.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O3S, with a molecular weight of approximately 372.5 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.5 g/mol |
| CAS Number | 946290-58-0 |
Antibacterial Properties
Research indicates that sulfonamides are known for their antibacterial activity. This activity is primarily attributed to their ability to inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. The specific activity of this compound against various bacterial strains has not been extensively documented in current literature; however, its structural similarities to other effective sulfonamides suggest potential efficacy.
Anti-inflammatory Activity
The compound's sulfonamide group may also confer anti-inflammatory properties. Studies on related compounds have shown that benzenesulfonamides can modulate inflammatory responses through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune cell activity. For example, derivatives of benzenesulfonamide have been shown to decrease perfusion pressure and coronary resistance in isolated rat heart models, indicating a potential cardiovascular protective effect .
In Vitro Studies
In vitro studies have demonstrated the cytotoxic potential of related benzenesulfonamide compounds against various cancer cell lines. For instance, one study assessed the effects of benzenesulfonamide derivatives on U87 glioblastoma cells and found significant growth inhibition at concentrations around 100 µM . Although specific data on this compound is limited, the trends observed in these studies suggest that it may exhibit similar cytotoxic effects.
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models using software such as SwissADME have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters for related compounds . These models can provide insights into the bioavailability and systemic effects of this compound.
Properties
IUPAC Name |
2,4-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-20(23)22-11-5-6-16-8-9-17(13-18(16)22)21-26(24,25)19-10-7-14(2)12-15(19)3/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUKXGZBYOTKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













